molecular formula C7H7FN4 B2586211 5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine CAS No. 1426309-25-2

5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine

Cat. No.: B2586211
CAS No.: 1426309-25-2
M. Wt: 166.159
InChI Key: NMBCBJFDSSWESZ-UHFFFAOYSA-N
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Description

“5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine” is a derivative of 1H-pyrazolo[3,4-b]pyridine . These compounds are of significant interest due to their wide range of biological activities .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “this compound”, has been extensively studied. The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system . A specific synthesis process involves the reaction of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with aniline .


Chemical Reactions Analysis

One known chemical reaction involving a similar compound, 5-Amino-3-methyl-1-phenylpyrazole, is its reaction with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fluorinated Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine Nucleosides : Research by Iaroshenko et al. (2009) details the synthesis of fluorinated pyrazolo[3,4-b]pyridine nucleosides, indicating their potential as mimetics of the transition state in adenosine deaminase activity (Iaroshenko et al., 2009).

  • Synthesis of Fluorine-Containing Pyrazoles and Pyridines : Joshi et al. (1979) synthesized fluorine-containing 5-amino-1,3-disubstituted pyrazoles, leading to 1H-pyrazolo[3,4-b]pyridines, which have been characterized for their structure and potential applications (Joshi, Pathak, & Garg, 1979).

  • Domino Reactions for Synthesis of Pyrazolo[3,4-b]pyridines : Gunasekaran et al. (2014) reported a method for synthesizing N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines, a process that forms multiple bonds and a six-membered ring in a one-pot operation (Gunasekaran, Prasanna, & Perumal, 2014).

Applications in Medicinal Chemistry

  • Synthesis of Anticancer Agents : Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, showing promising bioactivity against various cancer cell lines (Chavva et al., 2013).

  • Antibacterial Screening : Maqbool et al. (2014) synthesized 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbxylic acids and evaluated their antibacterial activities, finding some compounds to be effective antibacterial agents (Maqbool et al., 2014).

  • Antitumor and Antimicrobial Activities : El-Borai et al. (2012) conducted a study on the synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation, assessing their antitumor and antimicrobial activities (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).

Properties

IUPAC Name

5-fluoro-6-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN4/c1-3-5(8)2-4-6(9)11-12-7(4)10-3/h2H,1H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBCBJFDSSWESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NNC(=C2C=C1F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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